2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[2-(4-hydroxyphenyl)ethyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-15-5-3-4-13(16(15)17(19)21-2)9-6-12-7-10-14(18)11-8-12/h3-5,7-8,10-11,18H,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMBUDQBHDOIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester typically involves the esterification of 2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid. One common method involves the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Studies have shown that derivatives of benzoic acid can scavenge free radicals effectively, suggesting that 2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester may possess similar capabilities .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
3. Cancer Research
There is growing interest in the use of this compound in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways, including the modulation of cell cycle regulators and apoptosis-related proteins . This positions it as a promising agent in the development of new anticancer therapies.
Biochemical Applications
1. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in targeting specific metabolic pathways. Its ability to inhibit enzymes involved in lipid metabolism could have implications for treating metabolic disorders such as obesity and diabetes .
2. Drug Formulation
Due to its favorable solubility and stability profile, this compound can be utilized in drug formulation processes, enhancing the bioavailability of active pharmaceutical ingredients (APIs) when used as an excipient or co-formulant .
Material Science
1. Polymer Chemistry
In material science, this compound can be explored as an additive in polymer formulations due to its chemical stability and compatibility with various polymer matrices. Its incorporation could enhance the mechanical properties and thermal stability of polymers used in industrial applications.
2. Coatings and Adhesives
The unique chemical structure allows for potential applications in coatings and adhesives, where it could improve adhesion properties and provide resistance against environmental factors.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Antioxidant Properties of Benzoic Acid Derivatives | To evaluate the antioxidant capacity of benzoic acid derivatives | Demonstrated significant free radical scavenging activity |
| Anti-inflammatory Effects on Human Cells | To assess the anti-inflammatory activity | Inhibition of TNF-alpha production was observed |
| Apoptosis Induction in Cancer Cells | To explore anticancer properties | Induced apoptosis via mitochondrial pathway modulation |
Mechanism of Action
The mechanism of action of 2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The methoxy group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between "2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester" and its analogs:
Key Observations :
Synthetic Efficiency :
- Methoxy esters (e.g., methyl 2-methoxy-4-methylbenzoate) are synthesized via acid-catalyzed esterification with yields up to 88% , whereas derivatives with complex side chains (e.g., coumarin-based analogs ) require multi-step protocols with unverified yields.
Biological Relevance: Hydroxy-substituted analogs (e.g., 4-(4-Hydroxy-phenyl)-6-methyl-2-thioxo-pyrimidine ester ) exhibit bioactivity in antimicrobial assays, suggesting the target compound’s phenolic group may confer similar properties.
Research Findings and Implications
- Stability : The methyl ester group in the target compound enhances stability compared to ethyl esters (e.g., ), as methyl esters are less prone to hydrolysis under physiological conditions .
- Pharmacophore Potential: The 4-hydroxyphenethyl moiety aligns with pharmacophores in anti-inflammatory agents (e.g., flavonoids from Camellia sinensis ), though direct activity studies are needed.
- Synthetic Challenges : Introducing bulky substituents (e.g., coumarin or triazole groups ) reduces yields due to steric hindrance, highlighting the efficiency of simpler phenethyl derivatives like the target compound.
Biological Activity
2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester, commonly referred to as a benzoic acid derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of phenolic compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methoxy group and a hydroxyphenyl group, which are significant for its biological interactions.
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-documented. Studies indicate that compounds with similar structures exhibit significant free radical scavenging capabilities. For instance, the methanol extract of related phenolic compounds has shown to inhibit DPPH radicals effectively, suggesting that this compound may also possess similar antioxidant properties .
Anticancer Activity
Research has highlighted the potential anticancer effects of benzoic acid derivatives. A study evaluating various phenolic compounds found that those structurally similar to this compound exhibited notable cytotoxic effects against several cancer cell lines, including MCF-7 breast cancer and HeLa cervical cancer cells. In particular, the compound's ability to induce apoptosis in cancer cells was linked to its interaction with key signaling pathways involved in cell proliferation and survival .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 31.25 | Induction of apoptosis via NF-κB pathway |
| HeLa | 62.5 | Inhibition of cell cycle progression |
| Caco-2 | 125 | Modulation of transcription factors |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be inferred from studies on similar benzoic acid derivatives. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The presence of the hydroxy group is particularly important for enhancing these effects by modulating inflammatory pathways .
Case Studies
- Study on Anticancer Properties : A recent investigation into the anticancer properties of benzoic acid derivatives found that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value lower than many standard chemotherapeutics . The study emphasized the compound's ability to downregulate oncogenic transcription factors.
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers such as TNF-α and IL-6. These findings suggest a potent anti-inflammatory profile that could be leveraged for therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding affinities and interactions between this compound and various biological targets. These studies indicate that the compound can effectively bind to enzymes involved in inflammatory processes and cancer progression, supporting its potential as a therapeutic agent .
Q & A
Q. What are the established synthetic routes for 2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis typically involves esterification of a benzoic acid derivative with methanol under acidic or enzymatic catalysis. Key steps include protecting the phenolic -OH group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during esterification. For yield optimization, consider:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or lipases for regioselective esterification .
- Temperature control : Mild conditions (~60°C) to avoid decomposition of sensitive substituents .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98% by peak area) .
- NMR : Confirm the ester carbonyl signal at ~168–170 ppm (¹³C NMR) and absence of unreacted carboxylic acid (~170–175 ppm) .
- Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 330.3 (calculated for C₁₇H₁₈O₄) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (stock solution) and PBS (for biological assays). Predicted logP ~3.2 indicates moderate hydrophobicity; use surfactants (e.g., Tween-80) for aqueous dilution .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to the phenolic moiety’s UV sensitivity .
Advanced Research Questions
Q. How can conflicting bioactivity data from different assays (e.g., enzyme inhibition vs. cellular toxicity) be resolved?
- Methodological Answer :
- Dose-response validation : Test across a wider concentration range (nM to μM) to identify off-target effects.
- Assay controls : Include known inhibitors (e.g., quercetin for phenol-sensitive enzymes) and cell viability markers (MTT assay) .
- Mechanistic studies : Use molecular docking to predict binding to non-target proteins (e.g., cytochrome P450 isoforms) .
Q. What strategies are effective for modifying the scaffold to enhance selectivity in receptor-binding studies?
- Methodological Answer :
- Substituent variation : Replace the methoxy group with bulkier alkoxy (e.g., isopropoxy) to sterically hinder non-specific interactions .
- Bioisosteric replacement : Substitute the ester group with amides or carbamates to alter metabolic stability .
- SAR Table :
| Modification | Binding Affinity (IC₅₀, nM) | Selectivity Ratio |
|---|---|---|
| Methoxy (Parent) | 120 ± 15 | 1.0 |
| Isopropoxy | 85 ± 10 | 3.2 |
| Amide analog | 220 ± 25 | 0.5 |
Q. How can computational methods be applied to predict metabolic pathways and potential toxicity?
- Methodological Answer :
- Software tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis or O-demethylation) .
- Toxicity prediction : Run Derek Nexus for structural alerts (e.g., phenolic groups linked to hepatotoxicity) .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values between experimental and computational models?
- Methodological Answer :
- Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with computational tools (ChemAxon, ACD/Labs). Adjust parameters for solvation models in DFT calculations if deviations >0.5 units .
Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
